molecular formula C12H19NO B180126 [2-(2-Methoxyphenyl)ethyl](propan-2-yl)amine CAS No. 167546-89-6

[2-(2-Methoxyphenyl)ethyl](propan-2-yl)amine

Cat. No.: B180126
CAS No.: 167546-89-6
M. Wt: 193.28 g/mol
InChI Key: UMHOMPHRASIYBE-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)ethylamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and an isopropylamine group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 2-(2-Methoxyphenyl)ethylamine typically begins with 2-methoxyphenylacetic acid and isopropylamine.

    Reaction Steps:

Industrial Production Methods:

  • Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Methoxyphenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, H2 with a catalyst (e.g., Pd/C).

    Substitution: NaH, LDA, polar aprotic solvents (e.g., THF, DMF).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 2-(2-Methoxyphenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Neurotransmitter Studies: The compound is studied for its potential effects on neurotransmitter systems, particularly in relation to its structural similarity to other phenethylamines.

Medicine:

    Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for the synthesis of novel drugs with psychoactive or therapeutic properties.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

Molecular Targets and Pathways:

  • The exact mechanism of action of 2-(2-Methoxyphenyl)ethylamine is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, similar to other phenethylamines. This interaction may involve binding to serotonin, dopamine, and norepinephrine receptors, leading to altered neurotransmitter release and reuptake.

Comparison with Similar Compounds

    Phenethylamine: The parent compound, lacking the methoxy and isopropylamine groups.

    2-Methoxyphenethylamine: Similar structure but without the isopropylamine group.

    Isopropylphenethylamine: Similar structure but without the methoxy group.

Uniqueness:

  • The presence of both the methoxy group and the isopropylamine group in 2-(2-Methoxyphenyl)ethylamine imparts unique chemical and biological properties, distinguishing it from other phenethylamines. These modifications can influence its reactivity, pharmacokinetics, and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)13-9-8-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHOMPHRASIYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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